(2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes benzo[d]thiazolyl and azetidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of benzo[d]thiazolyl and azetidine derivatives, followed by their coupling with thiophene and pyrrolidine carboxamide units. The final step involves the linkage of these units through a butane-1,4-diylbis(oxy) bridge under controlled reaction conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with biological macromolecules, such as proteins and nucleic acids, can be studied. This can lead to insights into its biological activity and potential therapeutic applications.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
- (2S,4R)-4-(Benzyloxy)-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) stands out due to its complex structure and the presence of multiple functional groups
Propiedades
Fórmula molecular |
C44H46N8O6S4 |
---|---|
Peso molecular |
911.2 g/mol |
Nombre IUPAC |
(2S,4R)-N-[5-[3-(1,3-benzothiazol-2-yl)azetidine-1-carbonyl]thiophen-2-yl]-4-[4-[(3R,5S)-5-[[5-[3-(1,3-benzothiazol-2-yl)azetidine-1-carbonyl]thiophen-2-yl]carbamoyl]pyrrolidin-3-yl]oxybutoxy]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H46N8O6S4/c53-39(49-37-13-11-35(59-37)43(55)51-21-25(22-51)41-47-29-7-1-3-9-33(29)61-41)31-17-27(19-45-31)57-15-5-6-16-58-28-18-32(46-20-28)40(54)50-38-14-12-36(60-38)44(56)52-23-26(24-52)42-48-30-8-2-4-10-34(30)62-42/h1-4,7-14,25-28,31-32,45-46H,5-6,15-24H2,(H,49,53)(H,50,54)/t27-,28-,31+,32+/m1/s1 |
Clave InChI |
NUHGUBQPLSCLGP-CKROWEISSA-N |
SMILES isomérico |
C1[C@H](CN[C@@H]1C(=O)NC2=CC=C(S2)C(=O)N3CC(C3)C4=NC5=CC=CC=C5S4)OCCCCO[C@@H]6C[C@H](NC6)C(=O)NC7=CC=C(S7)C(=O)N8CC(C8)C9=NC1=CC=CC=C1S9 |
SMILES canónico |
C1C(CNC1C(=O)NC2=CC=C(S2)C(=O)N3CC(C3)C4=NC5=CC=CC=C5S4)OCCCCOC6CC(NC6)C(=O)NC7=CC=C(S7)C(=O)N8CC(C8)C9=NC1=CC=CC=C1S9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.